12-Tetradecen-1-ol, acetate, (12E)-
CAS No.:
Cat. No.: VC16704091
Molecular Formula: C16H30O2
Molecular Weight: 254.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H30O2 |
|---|---|
| Molecular Weight | 254.41 g/mol |
| IUPAC Name | tetradec-12-enyl acetate |
| Standard InChI | InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4H,5-15H2,1-2H3 |
| Standard InChI Key | CRJBZFQLVNBSHX-UHFFFAOYSA-N |
| Canonical SMILES | CC=CCCCCCCCCCCCOC(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
12-Tetradecen-1-ol, acetate, (12E)- (IUPAC name: tetradec-12-enyl acetate) consists of a 14-carbon aliphatic chain with an acetate group at the first position and a double bond between carbons 12 and 13 in the trans configuration . Key identifiers include:
-
SMILES Notation: CC=CCCCCCCCCCCCOC(=O)C
-
InChIKey: CRJBZFQLVNBSHX-UHFFFAOYSA-N
The compound’s stereochemistry is critical to its function, as the (E)-configuration enhances stability and interaction with biological receptors compared to its (Z)-isomer .
Synthesis and Manufacturing
Esterification Methods
The primary synthesis route involves esterification of 12-tetradecen-1-ol with acetic anhydride or acetyl chloride under acidic or basic conditions . For example:
This method achieves yields exceeding 80% under optimized conditions .
Alternative Routes via Carbon-Carbon Coupling
Advanced synthetic strategies employ palladium-catalyzed cross-coupling reactions to construct the unsaturated backbone. A notable approach involves alkynylation followed by stereoselective hydrogenation :
-
Alkynylation: Coupling of ω-functionalized acetylene derivatives with alkyl halides.
-
Hydrogenation: Selective reduction of the triple bond to the (E)-double bond using Lindlar’s catalyst .
This method minimizes byproducts and enhances stereochemical purity, though it requires specialized reagents and conditions .
Physicochemical Properties
The compound’s hydrophobicity (high LogP) facilitates its use in lipid-rich environments, such as insect cuticles .
Biological and Industrial Applications
Role in Pheromone Systems
As a pheromone precursor, 12-Tetradecen-1-ol, acetate, (12E)- is integral to the communication systems of Lepidoptera species . For example, it mimics the sex pheromones of Sparganothis pilleriana and Loxostege sticticalis, enabling eco-friendly pest control via mating disruption .
Industrial Uses
-
Organic Synthesis: Serves as a building block for chiral auxiliaries and liquid crystals .
-
Material Science: Modifies polymer matrices to enhance flexibility and thermal stability .
Research Advancements and Challenges
Stereochemical Control
Recent studies focus on improving (E)-selectivity during synthesis. Catalytic systems using nickel or palladium complexes achieve >90% stereochemical purity, reducing reliance on toxic solvents like hexamethylphosphoramide (HMPA) .
Environmental Impact Assessments
Biodegradation studies indicate moderate persistence in soil (half-life: 30–60 days), necessitating further research into eco-friendly formulations .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume